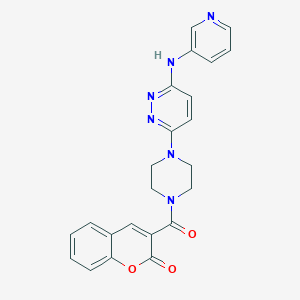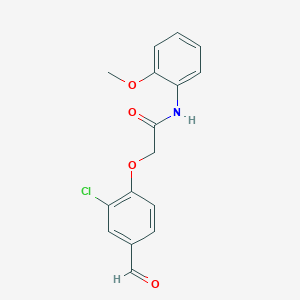
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as DFP-10825, is a small molecule drug that has been developed for use in scientific research. This compound has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The mechanism of action of 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves the inhibition of HDAC6, which is a protein that plays a key role in cell growth and division. HDAC6 is involved in the regulation of microtubules, which are structures that help to maintain the shape and structure of cells. Inhibition of HDAC6 can lead to the disruption of microtubules, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have a range of biochemical and physiological effects. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation, 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to reduce the production of inflammatory cytokines, which can help to reduce inflammation and associated symptoms. In neurological disorders, 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several advantages for use in lab experiments. This compound is highly selective for HDAC6, which makes it a useful tool for studying the role of this protein in cell growth and division. Additionally, 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have low toxicity, which makes it a relatively safe compound to use in lab experiments.
One limitation of 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is that it is a small molecule drug, which can limit its effectiveness in certain applications. For example, this compound may not be effective in treating diseases that require larger molecules, such as antibodies or proteins.
Zukünftige Richtungen
There are several future directions for research on 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. One area of research is the development of new analogs of this compound that have improved efficacy and selectivity. Additionally, further research is needed to determine the full range of therapeutic applications for 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, including its potential use in other diseases beyond cancer, inflammation, and neurological disorders. Finally, research is needed to determine the optimal dosage and administration of 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine for use in therapeutic applications.
Synthesemethoden
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3,4-difluorobenzene sulfonamide with 1-methyl-1H-pyrazol-3-ylamine to form an intermediate compound. This intermediate is then reacted with piperidine in the presence of a palladium catalyst to yield the final product, 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In cancer, 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called HDAC6. This protein is involved in the regulation of cell growth and division, and its inhibition can lead to the death of cancer cells.
In inflammation, 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in the immune response. This can help to reduce inflammation and associated symptoms, such as pain and swelling.
In neurological disorders, 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have potential as a treatment for Alzheimer's disease. This compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-8-6-15(18-19)11-3-2-7-20(10-11)23(21,22)12-4-5-13(16)14(17)9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNARJSRUVVGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950078.png)
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)
![6-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2950083.png)
methanone](/img/structure/B2950085.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2950091.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2950092.png)

![4-[(E)-3-[(1-cyanocyclopentyl)amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2950095.png)
